molecular formula C9H10ClN B13073640 7-chloro-5-methyl-2,3-dihydro-1H-indole

7-chloro-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13073640
M. Wt: 167.63 g/mol
InChI Key: XPFVFLBROUZSRC-UHFFFAOYSA-N
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Description

7-chloro-5-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a chlorine atom at the 7th position and a methyl group at the 5th position, is of interest in organic chemistry and medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . For instance, using methanesulfonic acid as a catalyst under reflux conditions in methanol can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated indole derivative.

Scientific Research Applications

7-chloro-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For instance, they may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group influences its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

7-chloro-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3H2,1H3

InChI Key

XPFVFLBROUZSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NCC2

Origin of Product

United States

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